3-Methyl-4-(methylthio)phenylboronic acid pinacol ester

Beschreibung

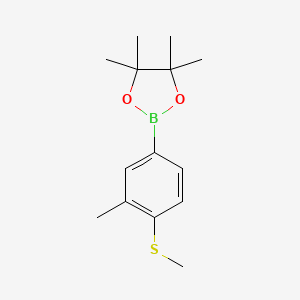

3-Methyl-4-(methylthio)phenylboronic acid pinacol ester is an organoboron compound with the molecular formula C₁₄H₂₀BO₂S and a molecular weight of 285.18 g/mol. This boronic ester features a phenyl ring substituted with a methyl group at the 3-position and a methylthio (-SMe) group at the 4-position, stabilized by a pinacol (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) moiety. It is widely used in Suzuki-Miyaura cross-coupling reactions to synthesize biaryl compounds, pharmaceuticals, and functional materials .

Eigenschaften

IUPAC Name |

4,4,5,5-tetramethyl-2-(3-methyl-4-methylsulfanylphenyl)-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21BO2S/c1-10-9-11(7-8-12(10)18-6)15-16-13(2,3)14(4,5)17-15/h7-9H,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIWVUQVLAZYJNL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)SC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21BO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Standard Laboratory Procedure

Reagents :

- 3-Methyl-4-(methylthio)phenylboronic acid (1 equiv)

- Pinacol (1.2 equiv)

- Anhydrous diethyl ether (solvent)

Steps :

Reaction Optimization

- Solvent Choice : Diethyl ether is preferred for its low polarity, which minimizes boronic acid decomposition. Alternatives like tetrahydrofuran (THF) may accelerate reaction rates but risk side reactions.

- Dehydration Strategies : Azeotropic distillation (Dean-Stark apparatus) or molecular sieves improve yields by shifting equilibrium toward ester formation.

- Scalability : Continuous flow reactors enhance efficiency in industrial settings, reducing reaction times and improving consistency.

Transesterification from Alternative Boronic Esters

For substrates where the boronic acid is unstable or inaccessible, transesterification from preformed boronic esters offers a viable alternative. This method exchanges the original diol ligand with pinacol under thermodynamic control.

General Protocol

Reagents :

- Phenylboronic acid neopentyl glycol ester (1 equiv)

- Pinacol (2.0 equiv)

- Toluene (solvent)

Steps :

- Heat the boronic ester and pinacol in toluene at 80°C for 6 hours.

- Remove volatile byproducts (e.g., neopentyl glycol) via distillation.

- Isolate the product by crystallization or chromatography.

Yield : 70–75% (estimated for aryl substrates).

Industrial-Scale Production

Large-scale synthesis prioritizes cost-effectiveness and safety. Key considerations include:

Continuous Flow Synthesis

- Conditions :

Advantages :

Purification Techniques

- Crystallization : Preferred for high-volume production due to lower costs.

- Solvent System : Hexane/ethyl acetate (3:1) achieves >95% recovery.

Comparative Analysis of Methods

| Parameter | Direct Esterification | Transesterification | Industrial Flow |

|---|---|---|---|

| Yield (%) | 80–84 | 70–75 | 85–90 |

| Reaction Time (h) | 12–24 | 6–8 | 0.5–1 |

| Scalability | Moderate | Low | High |

| Purity (%) | 95–97 | 90–92 | 98–99 |

Key Observations :

- Direct esterification balances yield and simplicity for laboratory use.

- Industrial flow systems excel in throughput but require significant infrastructure.

Challenges and Solutions

Moisture Sensitivity

Analyse Chemischer Reaktionen

Arten von Reaktionen

3-Methyl-4-(methylthio)phenylboronsäure, Pinacolester durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Oxidation: Die Boronsäureestergruppe kann oxidiert werden, um Boronsäuren oder andere borhaltige Verbindungen zu bilden.

Reduktion: Die Verbindung kann reduziert werden, um die entsprechenden Boran-Derivate zu bilden.

Substitution: Die Boronsäureestergruppe kann an Substitutionsreaktionen teilnehmen, insbesondere an Suzuki-Miyaura-Kreuzkupplungsreaktionen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Natriumperborat.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden typischerweise verwendet.

Substitution: Palladiumkatalysatoren, wie z. B. Palladiumacetat oder Palladiumchlorid, werden häufig in Suzuki-Miyaura-Kreuzkupplungsreaktionen verwendet.

Hauptprodukte, die gebildet werden

Oxidation: Boronsäuren oder Boronate.

Reduktion: Boranderivate.

Substitution: Biarylverbindungen, die wertvolle Zwischenprodukte bei der Synthese von Pharmazeutika und Agrochemikalien sind.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Suzuki-Miyaura Coupling Reactions

One of the primary applications of 3-Methyl-4-(methylthio)phenylboronic acid pinacol ester is its involvement in Suzuki-Miyaura cross-coupling reactions. This reaction is crucial for forming carbon-carbon bonds, which are foundational in constructing complex organic molecules. The compound acts as a boron source that can be coupled with various electrophiles to yield biaryl compounds, which are essential in pharmaceuticals and agrochemicals .

Medicinal Chemistry

Development of Therapeutics

The ability of boronic acids to reversibly bind to biomolecules containing cis-diols positions this compound as a valuable tool in medicinal chemistry. It has potential applications in designing inhibitors for enzymes or receptors that have cis-diol binding sites. This property has been exploited in the development of drugs targeting various diseases, including cancer and diabetes .

Case Study: Enzyme Inhibition

Research has demonstrated that derivatives of boronic acids can modulate enzyme activity by forming reversible covalent bonds with active site residues. For instance, studies on related compounds have shown that they can inhibit kinases involved in cancer signaling pathways. The specific interactions and binding affinities of this compound with target enzymes warrant further investigation to elucidate its therapeutic potential .

Material Science

Self-Assembly and Responsive Materials

In material science, boronic acid derivatives like this compound have been explored for their ability to form self-assembled structures. These materials can respond to environmental stimuli (e.g., pH changes), making them suitable for applications in drug delivery systems and smart materials .

Analytical Chemistry

Probes for Detection

The compound can also serve as a precursor for synthesizing fluorescent probes used in biochemical assays. Its ability to undergo specific reactions makes it ideal for tracking biological processes or detecting biomolecules in complex mixtures .

Summary of Key Applications

| Application Area | Description |

|---|---|

| Organic Synthesis | Used in Suzuki-Miyaura coupling to form biaryl compounds for pharmaceuticals and agrochemicals. |

| Medicinal Chemistry | Potential drug development targeting enzymes with cis-diol binding sites. |

| Material Science | Formation of self-assembled structures responsive to environmental changes. |

| Analytical Chemistry | Development of fluorescent probes for detecting biomolecules. |

Wirkmechanismus

The mechanism of action of 3-Methyl-4-(methylthio)phenylboronic acid, pinacol ester primarily involves the formation of boronate esters with various nucleophiles. In Suzuki-Miyaura cross-coupling reactions, the compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired biaryl product. The molecular targets and pathways involved include the palladium catalyst and the organic halide or pseudohalide substrate.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Variations

Key structural analogs differ in substituents on the phenyl ring, impacting electronic properties, solubility, and reactivity:

Solubility Trends

Based on studies of phenylboronic acid derivatives :

- Polar solvents (chloroform, acetone) : Boronic esters generally exhibit high solubility due to favorable dipole interactions.

- Non-polar solvents (methylcyclohexane): Methylthio-substituted compounds (e.g., target compound) display moderate solubility, outperforming halogenated analogs but lagging behind parent acids .

Reactivity in Cross-Coupling Reactions

- Electron-donating groups (e.g., -CH₃, -SMe) : Stabilize the boronic ester, reducing its electrophilicity and slowing coupling rates but improving shelf life .

- Electron-withdrawing groups (e.g., -F, -Cl, -CF₃) : Increase boron acidity, accelerating transmetallation steps in Suzuki reactions. For example, PN-3282 (3-Fluoro analog) reacts faster than the target compound in couplings with electron-deficient aryl halides .

Biologische Aktivität

3-Methyl-4-(methylthio)phenylboronic acid pinacol ester is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

Molecular Formula : C12H15BOS

Molecular Weight : 220.16 g/mol

IUPAC Name : this compound

The compound features a boronic acid moiety, which is known for its ability to form reversible covalent bonds with diols, making it useful in various biochemical applications.

The biological activity of this compound primarily stems from its interaction with specific biological targets:

- Enzyme Inhibition : The compound has been shown to inhibit certain glycosidases and proteases, which play critical roles in various metabolic pathways. For instance, it may interact with enzymes involved in carbohydrate metabolism, potentially affecting glucose uptake and utilization.

- Anticancer Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against cancer cell lines. The mechanism appears to involve the disruption of cellular signaling pathways that are crucial for cancer cell proliferation and survival.

Table 1: Summary of Biological Activities

Case Studies

-

Glycosidase Inhibition Study :

A study evaluating the inhibitory effects of various boronic esters, including this compound, demonstrated moderate inhibition against bovine liver β-galactosidase with an IC50 value around 188 μM. This suggests potential applications in diabetes management through modulation of glycosidase activity . -

Anticancer Activity Assessment :

Research has indicated that this compound exhibits selective cytotoxicity against certain cancer cell lines while sparing normal cells. For example, it showed significant growth inhibition in MCF-7 (breast cancer) and A2780 (ovarian cancer) cell lines, with inhibition rates exceeding 70% . The selectivity highlights its potential as a therapeutic agent with reduced side effects compared to traditional chemotherapeutics.

Research Findings

Recent investigations into the biological activity of boronic acid derivatives have highlighted their versatility as therapeutic agents:

- Anti-inflammatory Properties : Some studies suggest that boronic esters can modulate inflammatory pathways, potentially offering new approaches for treating inflammatory diseases.

- Antimicrobial Effects : Certain derivatives have shown promise against various bacterial strains, indicating potential applications in developing new antibiotics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.